molecular formula C21H22ClF2N3O2S2 B2942426 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE CAS No. 1215726-49-0

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE

Cat. No.: B2942426
CAS No.: 1215726-49-0
M. Wt: 485.99
InChI Key: SBKCIXSKKSMCPX-UHFFFAOYSA-N
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Description

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C21H22ClF2N3O2S2 and its molecular weight is 485.99. The purity is usually 95%.
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Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O2S2.ClH/c22-15-12-17(23)20-18(13-15)30-21(24-20)26(7-6-25-8-10-28-11-9-25)19(27)14-29-16-4-2-1-3-5-16;/h1-5,12-13H,6-11,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKCIXSKKSMCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CSC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2-(phenylsulfanyl)acetamide hydrochloride is a novel compound that has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the synthesis, biological evaluation, and pharmacological properties of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole core with difluoromethyl substitutions and a morpholine moiety. Its molecular formula is C13H17F2N3SC_{13}H_{17}F_2N_3S, with a molecular weight of 285.36 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzothiazole Derivative : The initial step includes the synthesis of the benzothiazole framework through cyclization reactions.
  • Substitution Reactions : The introduction of the morpholine and phenylsulfanyl groups is achieved via nucleophilic substitution reactions.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The following effects were observed:

  • Cell Proliferation Inhibition : The compound significantly inhibited cell proliferation in both A431 and A549 cell lines at concentrations ranging from 1 to 10 µM.
  • Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis rates in cancer cells, as evidenced by Annexin V staining.
  • Cell Cycle Arrest : The compound caused G1 phase arrest in the cell cycle, preventing further progression and proliferation of cancer cells.

Anti-inflammatory Activity

The compound also demonstrated anti-inflammatory effects by modulating cytokine levels:

  • Cytokine Inhibition : It significantly reduced the expression levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages when treated with lipopolysaccharide (LPS).
  • Mechanistic Insights : Western blot analyses revealed that the compound inhibited key signaling pathways (e.g., NF-kB and MAPK pathways) involved in inflammation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Lung Cancer : In vitro studies showed that this compound effectively reduced tumor size in xenograft models of lung cancer when administered at specific dosages.
  • Combination Therapy : Research indicated enhanced therapeutic effects when combined with existing chemotherapeutic agents, suggesting a synergistic mechanism that could improve treatment outcomes for patients with resistant cancer forms.

Data Summary Table

Biological ActivityObserved EffectConcentration RangeReference
Cell Proliferation InhibitionSignificant reduction in A431 & A549 cells1 - 10 µM
Apoptosis InductionIncreased apoptosis rates1 - 10 µM
Cytokine Level ReductionDecreased IL-6 and TNF-αLPS-induced conditions
Cell Cycle ArrestG1 phase arrest observed5 - 20 µM

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